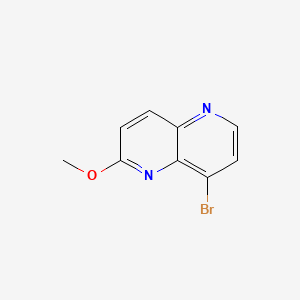
8-Brom-2-methoxy-1,5-Naphthyridin
Übersicht
Beschreibung
8-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 2nd position on the naphthyridine ring. The molecular formula of 8-Bromo-2-methoxy-1,5-naphthyridine is C9H7BrN2O, and it has a molecular weight of 239.07 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-methoxy-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Wirkmechanismus
Target of Action
1,5-naphthyridines, the class of compounds to which it belongs, are known to exhibit a variety of biological activities
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules.
Biochemical Pathways
1,5-naphthyridines are known to interact with various biochemical pathways due to their reactivity with electrophilic or nucleophilic reagents . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Some 1,5-naphthyridines have been found to exhibit a variety of biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Vorbereitungsmethoden
The synthesis of 8-Bromo-2-methoxy-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-1,5-naphthyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position .
Industrial production methods for 8-Bromo-2-methoxy-1,5-naphthyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
8-Bromo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding naphthyridine N-oxides.
Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-methoxy-8-phenyl-1,5-naphthyridine .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: This compound has an additional fluorine atom at the 7th position, which can alter its chemical reactivity and biological activity.
2-Methoxy-1,5-naphthyridine: Lacking the bromine atom, this compound may have different reactivity and applications compared to its brominated counterpart.
The uniqueness of 8-Bromo-2-methoxy-1,5-naphthyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various scientific research areas.
Eigenschaften
IUPAC Name |
8-bromo-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQMRRPAOIGXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697846 | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881658-92-0 | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

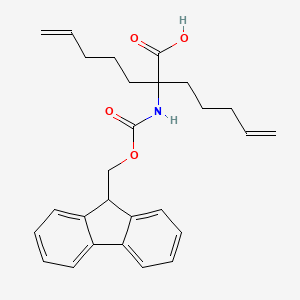
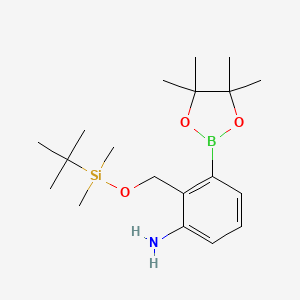
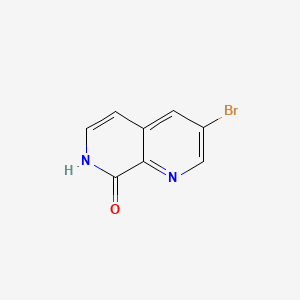
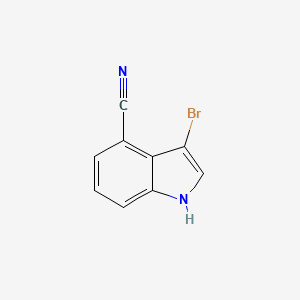
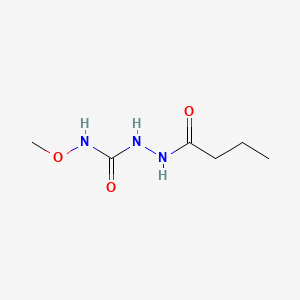
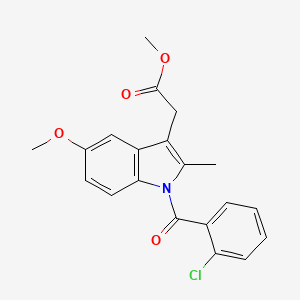
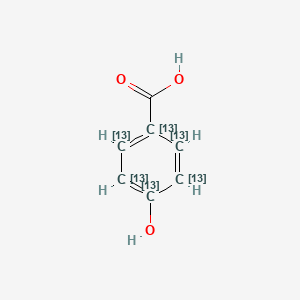
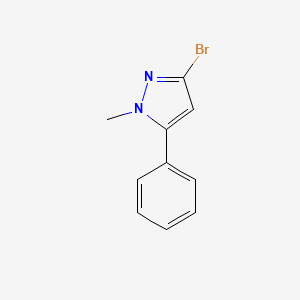
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)



